Stereochemical Identity and Purity for Chiral Research Applications
The target compound provides a defined D-alanine stereocenter. Patent literature emphasizes the importance of pure enantiomers for the biological activity of benzoyl-substituted alanines [1]. This contrasts with racemic or L-alanine analogs, where different or reduced activity is expected. Commercial availability at a specified 95%+ purity provides a baseline for procurement.
| Evidence Dimension | Stereochemical Identity |
|---|---|
| Target Compound Data | (4-(tert-Butyl)benzoyl)-D-alanine (CAS 1308925-09-8); (2R)-configuration |
| Comparator Or Baseline | Racemic mixture or (4-(tert-Butyl)benzoyl)-L-alanine |
| Quantified Difference | Difference is qualitative (D vs. L configuration) rather than quantitative; a specific baseline value is not available from head-to-head studies. |
| Conditions | Based on general principles of chiral recognition in biological systems and synthetic chemistry, as noted in patent literature [1]. |
Why This Matters
For researchers requiring a defined chiral input for asymmetric synthesis or structure-activity relationship (SAR) studies, the guaranteed D-configuration is a non-negotiable selection criterion.
- [1] JP2009537477A. Benzoyl-substituted alanine. Google Patents, 2009. View Source
